ethyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
The synthesis of ethyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Construction of the pyrimidine ring: This can be done through condensation reactions involving urea or thiourea with β-dicarbonyl compounds.
Esterification: The final step involves the esterification of the carboxyl group with ethanol under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Ethyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, the furan and pyrimidine rings can interact with the active sites of enzymes, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar compounds to ethyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:
Ethyl 4-[5-(2-bromophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 4-[5-(2-methylphenyl)furan-2-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a methyl group instead of chlorine.
Ethyl 4-[5-(2-fluorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
IUPAC Name |
ethyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-3-23-17(22)15-10(2)20-18(25)21-16(15)14-9-8-13(24-14)11-6-4-5-7-12(11)19/h4-9,16H,3H2,1-2H3,(H2,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLZVVKKWCDLKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(O2)C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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